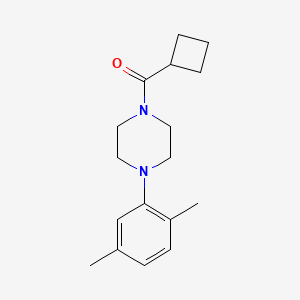
1-(4-methoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)cyclopentanecarboxamide, also known as MPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopentanecarboxamide family, which has been found to have a range of interesting biological properties. In
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)cyclopentanecarboxamide involves its ability to block the TRPV1 ion channel. This channel is responsible for the perception of heat and pain, and its activity is regulated by a variety of factors including temperature, pH, and the presence of certain chemicals. 1-(4-methoxyphenyl)cyclopentanecarboxamide acts by binding to the channel and preventing the flow of ions through it, which reduces the activity of the channel and leads to a decrease in pain sensation.
Biochemical and Physiological Effects:
In addition to its effects on the TRPV1 ion channel, 1-(4-methoxyphenyl)cyclopentanecarboxamide has been found to have a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxyphenyl)cyclopentanecarboxamide as a research tool is its specificity for the TRPV1 ion channel. This allows researchers to study the activity of this channel in isolation, without interference from other ion channels or signaling pathways. However, one limitation of 1-(4-methoxyphenyl)cyclopentanecarboxamide is its relatively low potency, which may require the use of high concentrations in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-methoxyphenyl)cyclopentanecarboxamide. One area of interest is in the development of more potent TRPV1 channel blockers that can be used at lower concentrations. Another area of interest is in the exploration of the antioxidant and anti-inflammatory properties of 1-(4-methoxyphenyl)cyclopentanecarboxamide, and its potential applications in the treatment of related diseases. Finally, there is also interest in exploring the potential of 1-(4-methoxyphenyl)cyclopentanecarboxamide as a tool for studying other ion channels and signaling pathways in the brain and other tissues.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)cyclopentanecarboxamide is a promising chemical compound with a range of potential applications in scientific research. Its ability to block the TRPV1 ion channel makes it a valuable tool for studying pain sensation and thermoregulation in the brain, while its antioxidant and anti-inflammatory properties suggest potential applications in the treatment of related diseases. While there are limitations to its use, 1-(4-methoxyphenyl)cyclopentanecarboxamide represents an exciting area of research with many future directions to explore.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)cyclopentanecarboxamide involves the reaction of 4-methoxybenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-methoxyphenyl)cyclopentanecarboxamide as a white solid with a melting point of 129-131°C. The purity of the 1-(4-methoxyphenyl)cyclopentanecarboxamide can be increased using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)cyclopentanecarboxamide has been studied for a variety of scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been found to have potential as a tool for studying the activity of ion channels in the brain. Specifically, 1-(4-methoxyphenyl)cyclopentanecarboxamide has been found to be a potent blocker of the TRPV1 ion channel, which is involved in pain sensation and thermoregulation.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUZWFOSIZSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)


![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
